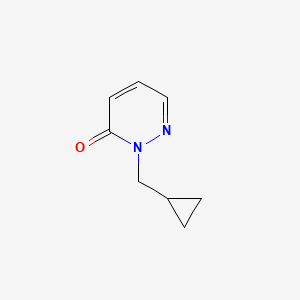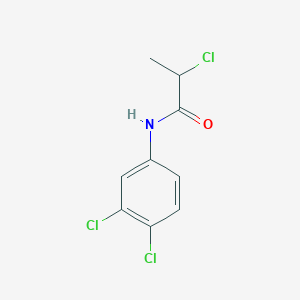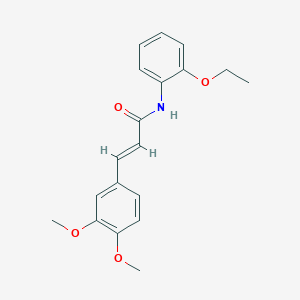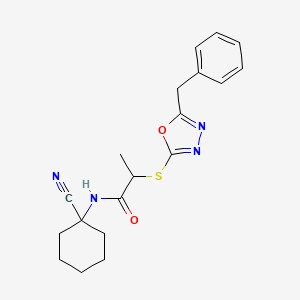
2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, cyclopropyl groups are typically produced in a cyclopropanation reaction . There are various methods for the synthesis of compounds containing cyclopropyl groups .Chemical Reactions Analysis
Cyclopropyl groups are known to participate in various chemical reactions. For example, they can engage in ring-opening reactions .Scientific Research Applications
Chemical Synthesis Techniques
The synthesis of pyridazinone derivatives, including 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one, involves various chemical reactions that highlight the compound's versatility in organic synthesis. For instance, the nucleophilic ring-opening reactions of cyclopropane-fused pyridazinones showcase the compound's ability to participate in creating structurally diverse derivatives through 6-exo-trig nucleophilic attacks (Sathishkannan, Tamilarasan, & Srinivasan, 2017). Similarly, the [3 + 3]-cycloaddition reactions with nitrile imines offer a method to access tetrahydropyridazines, demonstrating the compound's role in facilitating the synthesis of pyridazine derivatives (Garve, Petzold, Jones, & Werz, 2016).
Biological Activities
The compound and its derivatives also exhibit notable biological activities. For instance, certain derivatives have shown potential as vasodilator agents, indicating their application in cardiovascular research. A library of 4,5-dihydropyridazin-3(2H)-one derivatives substituted at position 6 demonstrated efficacious and potent relaxant effects on the isolated rat aorta, suggesting their utility in exploring vasodilation mechanisms and therapeutic applications (Gouault et al., 2004). Furthermore, the antihypertensive activity of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives has been evaluated, with several compounds showing promising results in non-invasive antihypertensive studies (Siddiqui, Mishra, & Shaharyar, 2010).
Properties
IUPAC Name |
2-(cyclopropylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-2-1-5-9-10(8)6-7-3-4-7/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWCILNBLYAIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2652444.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2652445.png)
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2652447.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide](/img/structure/B2652449.png)



![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2652457.png)

![4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652460.png)

![N-(2-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2652462.png)

![2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2652466.png)
